![molecular formula C12H9F2N3O2S B3009511 6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448057-68-8](/img/structure/B3009511.png)
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both pyrrolo and pyrimidine rings, and has a sulfonyl group attached to the phenyl ring. This compound has shown promise in various research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
- Compounds containing pyrrolo[3,4-d]pyrimidine, including those similar to the specified chemical, have been explored for their synthesis and chemical modifications. For instance, the synthesis of sulfonamides with pyrrolo[2,3-d]pyrimidines and their antifungal activities were investigated, demonstrating notable antifungal properties compared to standard fungicides (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002). Furthermore, the modification of pyrrolo[2,3-d]pyrimidines through C-H borylation followed by cross-coupling or other transformations, to synthesize biologically relevant derivatives, has been documented (Klečka, Slavětínská, & Hocek, 2015).
Antitumor and Antibacterial Applications
- Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, serving as antitumor and antibacterial agents. These compounds displayed potency against various microbial and cancerous cell lines, indicating their potential in medical applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Crystal Structures and Molecular Interactions
- The crystal structures of certain pyrimidine derivatives, including aminopyrimidine sulfonates and carboxylates, have been studied to understand their molecular interactions. These studies provide insights into the molecular configurations and interactions of pyrimidine derivatives, which are crucial for drug design and other applications (Balasubramani, Muthiah, & Lynch, 2007).
Novel Syntheses and Derivatives
- Research has focused on novel syntheses and derivatives of pyrrolo[3,4-d]pyrimidines for various applications. This includes the development of new tricyclic ring systems, which are of biological interest due to their potential in pharmaceutical applications (Lauria et al., 2000).
Antimalarial and Herbicidal Properties
- Certain pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimalarial properties. This research contributes to the development of new treatments for malaria (Colbry, Elslager, & Werbel, 1984). Additionally, pyrimidine derivatives have been investigated for their potential as herbicidal sulfonylureas, indicating their utility in agricultural applications (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antiviral Activity
- The synthesis of heterocyclic sulfonamides, including pyrimidines, and their antiviral activity have been explored. These compounds have demonstrated potential as treatments for viral infections (Solomyannyi et al., 2019).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological applications . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the targets could be any of these depending on the specific modifications and substitutions on the pyrimidine scaffold.
Biochemical Pathways
Given the wide range of activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
It is mentioned that synthetic methodologies have been developed that serve molecules with improved druglikeness and adme-tox properties . Therefore, it can be inferred that the compound has been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure effective bioavailability.
Result of Action
Given the wide range of activities associated with pyrimidine derivatives , the effects could include modulation of cell growth and proliferation, inhibition of inflammatory responses, modulation of immune responses, and alteration of various metabolic processes.
Propriétés
IUPAC Name |
6-(2,6-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQYQWKWJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

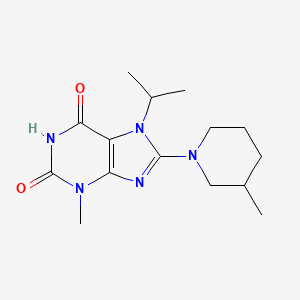
![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)
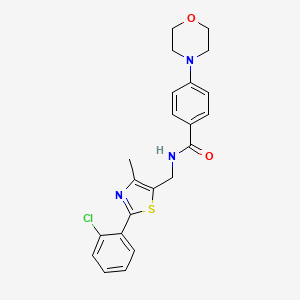
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
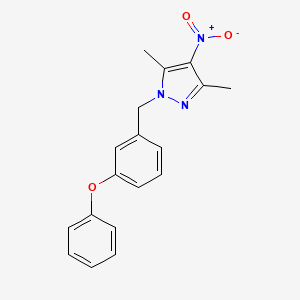
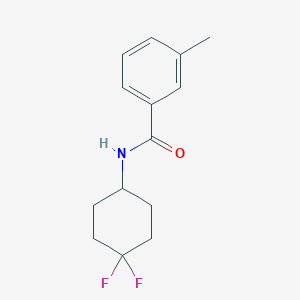
![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)
![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

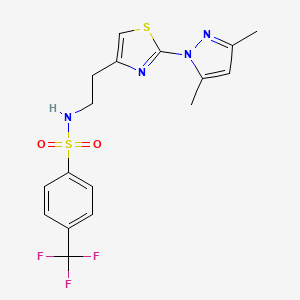
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
